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6-Methyl-9-(|A-D-xylofuranosyl)purine

Cat. No.: B12407773
M. Wt: 266.25 g/mol
InChI Key: FIGBCBGMUIGJBD-DZNMIZDJSA-N
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Description

Historical Overview of Purine (B94841) Nucleoside Research in Chemical Biology

The journey into the world of purine chemistry began in the late 18th and 19th centuries. In 1776, the first purine derivative, uric acid, was isolated from urinary calculi. nih.gov This was followed by the discovery of xanthine (B1682287) in 1817. nih.gov The fundamental purine bases, adenine (B156593) and guanine, were later identified in 1891 as components of nucleic acids. nih.gov These discoveries laid the groundwork for understanding the essential roles of purines as the building blocks of DNA and RNA, the molecules that carry the genetic blueprint of all living organisms. mdpi.comnih.gov

The mid-20th century marked a pivotal shift from discovery to application, heralding the era of nucleoside analogs. These synthetic compounds, which mimic natural nucleosides, were developed to interfere with cellular processes, particularly nucleic acid synthesis. nih.gov This era was driven by the need for new therapeutic agents, and researchers began to systematically modify the natural purine nucleoside structure—altering the purine base, the sugar moiety, or both—to create compounds with novel biological activities. This led to the development of a vast library of analogs with applications as antiviral and anticancer agents. nih.gov The chemical synthesis of these molecules became a major focus, with early methods paving the way for more complex and stereospecific syntheses in the decades that followed. mdpi.com

Significance of Nucleoside Analogs in Biochemical Investigations

Nucleoside analogs are indispensable tools in biochemical and medical research due to their ability to act as molecular probes and therapeutic agents. mdpi.com By mimicking the natural building blocks of DNA and RNA, these analogs can be incorporated into nucleic acid chains, but their modified structure often leads to the termination of chain elongation or the introduction of errors, thereby inhibiting the replication of viruses or the proliferation of cancer cells. nih.gov

Their significance can be categorized as follows:

Antiviral Therapy: Many clinically approved antiviral drugs are nucleoside analogs. They are particularly effective against viruses that rely on their own polymerases for replication, such as HIV and herpes simplex virus. nih.govnih.gov

Anticancer Treatment: In oncology, nucleoside analogs are used to target rapidly dividing cancer cells. By interfering with DNA synthesis, they can induce apoptosis (programmed cell death) in malignant cells.

Enzyme Inhibition: These analogs are crucial for studying the function and mechanism of enzymes involved in nucleotide metabolism, such as polymerases and kinases.

Gene Therapy: Certain non-toxic nucleoside analogs are designed as prodrugs. They can be selectively converted into a toxic form by a specific enzyme (like E. coli purine nucleoside phosphorylase) that has been introduced into cancer cells, offering a targeted therapeutic approach. nih.gov

The broad utility of these compounds has cemented their role as cornerstones in the development of modern chemotherapeutics and as vital instruments for dissecting the intricate pathways of cellular metabolism. mdpi.com

Structural Basis and Rationale for Xylofuranosyl Derivatization in Nucleosides

The modification of the sugar moiety of a nucleoside is a key strategy for creating analogs with unique biological properties. While natural nucleosides contain either ribose (in RNA) or deoxyribose (in DNA), replacing these with other sugars, such as xylose, can dramatically alter the compound's shape, stability, and interaction with cellular enzymes.

The rationale for using a xylofuranose (B8766934) sugar, which differs from ribose in the stereochemistry at the 3'-position, is based on several key considerations:

Conformational Changes: The altered stereochemistry of the hydroxyl group at the 3'-position of the xylofuranose ring forces the sugar into a different conformation compared to natural ribose. This can affect how the nucleoside analog binds to the active site of viral or cellular enzymes.

Metabolic Stability: Modifications to the sugar can make the nucleoside analog resistant to cleavage by phosphorylases, enzymes that would otherwise break it down, thus prolonging its biological activity.

Selective Toxicity: The unique three-dimensional structure of a xylofuranosyl nucleoside may be preferentially recognized by viral enzymes over human cellular enzymes, leading to selective inhibition of viral replication with reduced toxicity to the host. For instance, studies on various D-xylofuranosyl nucleosides have shown that some possess significant antiviral and cytostatic (cell growth inhibiting) properties.

The synthesis of these derivatives can be complex. The creation of β-anomers (where the base is on the same side of the sugar ring as the 5'-substituent) is often achieved through glycosylation of the purine base with an activated xylofuranose derivative. In contrast, the synthesis of α-anomers, such as the title compound, typically requires a more intricate, multi-step approach, for example, using a xylofuran[1',2':4,5]-2-oxazoline intermediate to control the stereochemistry. Research has demonstrated that both α- and β-anomers of xylofuranosyl nucleosides can exhibit biological activity, making this class of compounds a rich area for drug discovery.

Contextualization of 6-Methyl-9-(α-D-xylofuranosyl)purine within Purine Nucleoside Research

The specific compound, 6-Methyl-9-(α-D-xylofuranosyl)purine, combines two key structural modifications: the 6-methylpurine (B14201) base and the α-D-xylofuranose sugar.

The 6-Methylpurine Moiety: 6-Methylpurine (MeP) is a well-studied analog of adenine. nih.gov It is known to be cytotoxic because it can be converted in the body to its nucleotide form, which then inhibits the de novo biosynthesis of natural purines, effectively starving cells of essential building blocks for DNA and RNA. Research has explored the use of 6-methylpurine nucleosides, such as 9-(β-D-ribofuranosyl)-6-methylpurine, as prodrugs in cancer gene therapy. The idea is to deliver a non-toxic prodrug that is only activated to the cytotoxic 6-methylpurine in cancer cells expressing a specific bacterial enzyme. nih.gov

The α-D-Xylofuranosyl Moiety: While the β-anomer, 6-Methyl-9-(β-D-xylofuranosyl)purine, is documented as a purine nucleoside analog with potential antitumor activity, specific research on the α-anomer is less prevalent in the literature. However, based on established synthetic methods for other α-xylofuranosyl nucleosides, its synthesis would likely involve a stereocontrolled glycosylation reaction to ensure the correct α-configuration.

The combination of the cytotoxic 6-methylpurine base with the conformationally distinct α-D-xylofuranose sugar positions this compound as a subject of interest for several reasons:

It could potentially act as an inhibitor of enzymes involved in nucleic acid synthesis.

It might serve as a substrate or inhibitor for purine nucleoside phosphorylases, enzymes that are key targets in some therapeutic strategies.

The unique stereochemistry may confer novel biological activities or a different specificity profile compared to its β-anomer or its riboside counterpart.

While detailed research findings on 6-Methyl-9-(α-D-xylofuranosyl)purine are not widely published, its structure places it firmly within the ongoing quest to develop more effective and selective nucleoside analogs for therapeutic use. Its properties would be evaluated based on its cytotoxicity against various cancer cell lines and its potential as an antiviral agent, continuing the long and fruitful history of purine nucleoside research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4 B12407773 6-Methyl-9-(|A-D-xylofuranosyl)purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8?,9+,11-/m1/s1

InChI Key

FIGBCBGMUIGJBD-DZNMIZDJSA-N

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization of 6 Methyl 9 α D Xylofuranosyl Purine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of 6-Methyl-9-(α-D-xylofuranosyl)purine identifies the two fundamental building blocks: a protected D-xylofuranose derivative and 6-methylpurine (B14201). The key challenge lies in the stereospecific and regioselective formation of the N-glycosidic bond that connects the C1 anomeric carbon of the sugar to the N9 position of the purine (B94841) base.

Synthesis of Xylofuranosyl Sugar Moieties

The synthesis of the xylofuranosyl sugar moiety typically starts from a readily available carbohydrate, such as D-xylose. To facilitate the subsequent glycosylation reaction and prevent unwanted side reactions, the hydroxyl groups of the sugar must be protected.

A common strategy involves several key steps:

Initial Protection: D-xylose can be converted to a derivative like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which serves as a starting point for more complex transformations. nih.gov

Functional Group Manipulations: Through a series of reactions, the initial protected sugar is converted into a suitable glycosyl donor. This can involve steps like benzylation or acetylation to protect the hydroxyl groups. For instance, 5-azido-3-O-benzyl xylofuranose (B8766934) can be synthesized and then converted into a glycosyl acetate (B1210297) donor via hydrolysis and acetylation. mdpi.com

Formation of the Glycosyl Donor: A common and effective glycosyl donor is an acylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose. This is often prepared from the corresponding protected xylofuranose. The acyl groups, typically benzoyl or acetyl, serve as protecting groups and also as participating groups in the subsequent glycosylation step, helping to control the stereochemistry at the anomeric center. wikipedia.org

The choice of protecting groups is crucial as it influences the reactivity of the sugar and the stereochemical outcome of the glycosylation. For example, the use of a 2,3-O-xylylene protecting group on a thioglycoside donor has been shown to favor the formation of the desired α-glycoside. acs.org

Synthesis and Functionalization of 6-Methylpurine Base

6-Methylpurine is a critical precursor and can be synthesized through various methods. A high-yielding and facile method involves the palladium-catalyzed cross-coupling reaction of methylzinc bromide with a 6-chloropurine (B14466) derivative. researchgate.net This approach is noted for its mild reaction conditions and efficiency. researchgate.net

Before coupling with the sugar moiety, the 6-methylpurine base is often functionalized to enhance its reactivity and solubility, and to direct the glycosylation to the desired nitrogen atom (N9). A common technique is silylation, where the purine is treated with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst. wikipedia.org This process replaces the acidic proton on the purine nitrogen with a trimethylsilyl (B98337) group, making the base more nucleophilic and soluble in organic solvents used for the coupling reaction. wikipedia.org This silylated intermediate is then used directly in the glycosylation step. nih.govnih.gov

Glycosylation Strategies for Purine Nucleosides

The formation of the N-glycosidic bond between the sugar and the purine base is the cornerstone of nucleoside synthesis. Both chemical and enzymatic methods are employed, each with distinct advantages and challenges, particularly concerning regioselectivity.

Chemical Glycosylation Methods (e.g., Vorbrüggen Coupling)

The most widely used chemical method for synthesizing purine nucleosides is the Vorbrüggen glycosylation, a modification of the silyl-Hilbert-Johnson reaction. wikipedia.org This reaction involves the coupling of a silylated heterocyclic base (like silylated 6-methylpurine) with a protected sugar derivative that is electrophilic at the anomeric carbon (e.g., an acylated xylofuranose) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). nih.govwikipedia.orgnih.gov

The reaction typically proceeds with good stereoselectivity, yielding the β-anomer when a participating group (like an acetyl or benzoyl group) is present at the C2 position of the sugar. wikipedia.org However, for the synthesis of α-nucleosides like 6-Methyl-9-(α-D-xylofuranosyl)purine, specific strategies are required to control the anomeric configuration, such as using non-participating protecting groups on the sugar.

A typical Vorbrüggen coupling procedure for a related compound involved the coupling of a glycosyl donor with silylated 6-methylpurine, followed by deprotection of the hydroxyl groups to furnish the final nucleoside. nih.govnih.gov

Table 1: Key Parameters in Vorbrüggen Glycosylation

Parameter Role/Effect Common Reagents/Conditions
Purine Base Nucleophile Persilylated 6-methylpurine
Glycosyl Donor Electrophile 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-xylofuranose
Lewis Acid Catalyst Activates the glycosyl donor TMSOTf, SnCl₄
Solvent Reaction medium Acetonitrile (B52724), Dichloroethane

| Temperature | Affects reaction rate and selectivity | Room temperature to reflux |

Enzymatic Glycosylation Approaches Using Nucleoside Phosphorylases

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. Nucleoside phosphorylases (NPs) are enzymes that catalyze the reversible phosphorolysis of the glycosidic bond in nucleosides. wikipedia.orgnih.gov They can be harnessed for synthesis through a process called transglycosylation.

In this approach, a purine nucleoside phosphorylase (PNP) facilitates the transfer of a sugar moiety from a donor nucleoside to an acceptor base, in this case, 6-methylpurine. nih.gov This method is highly regio- and stereoselective, typically yielding the thermodynamically stable β-anomer at the N9 position. nih.govnih.gov

For instance, E. coli PNP has been investigated for its activity with 6-methylpurine-derived nucleosides. nih.gov By co-expressing purine and pyrimidine (B1678525) nucleoside phosphorylases in E. coli, whole-cell catalysts can be created for the efficient biosynthesis of various nucleosides. nih.govnih.gov A typical reaction involves incubating the enzyme or whole-cell catalyst with a sugar donor (like uridine (B1682114) or thymidine) and the acceptor base (6-methylpurine) in a phosphate (B84403) buffer. nih.gov While highly selective, the natural preference of these enzymes for N9-β-ribosides means that synthesizing the α-xylofuranosyl isomer would require engineered enzymes with altered substrate specificity. nih.gov

Regioselective Synthesis of N9- and N7-Linked Isomers

A significant challenge in purine glycosylation is controlling the regioselectivity between the N9 and N7 positions of the purine ring, as both are nucleophilic and can react with the electrophilic sugar. nih.gov In many chemical syntheses, a mixture of N9 and N7 isomers is obtained, which can be difficult to separate. researchgate.net

Generally, the Vorbrüggen coupling method tends to favor the formation of the thermodynamically more stable N9 isomer. nih.gov However, the ratio of N9 to N7 isomers can be influenced by several factors:

Catalyst: The choice of Lewis acid can affect the regioselectivity. For example, SnCl₄ has been used to promote N7-alkylation under specific conditions. nih.gov

Reaction Conditions: Temperature and reaction time can also play a role. Reversible reaction conditions often favor the thermodynamic N9 product. wikipedia.org

Steric Hindrance: Bulky substituents on the C6 position of the purine can sterically hinder the N7 position, thus favoring N9 substitution. researchgate.net However, the methyl group at C6 is relatively small and may not provide significant steric blocking.

Specific strategies have been developed to achieve high regioselectivity. For instance, N9-alkylation of certain purines has been achieved with high selectivity by shielding the N7 position through intramolecular interactions or by using specific directing groups. researchgate.net While modern enzymes generally exhibit perfect N9 regioselectivity, some wild-type nucleoside phosphorylases have been reported to promiscuously generate N7 isomers, highlighting the complexity of controlling this aspect even in biological systems. nih.gov

Protecting Group Strategies and Deprotection Methodologies

In nucleoside synthesis, protecting groups are essential for temporarily blocking reactive functional groups, such as the hydroxyl groups on the sugar moiety, to prevent unwanted side reactions. umich.edu The choice of these groups is critical and is based on criteria such as ease of introduction, stability under various reaction conditions, and the ability to be removed selectively without altering other parts of the molecule. umich.edu

For the synthesis of xylofuranosyl nucleosides, the hydroxyl groups of the D-xylofuranose sugar are typically protected with acyl groups like acetyl or benzoyl. nih.govrsc.orgnih.govnih.gov For instance, in the preparation of glycosyl donors, D-xylose or its derivatives can be treated with acetic anhydride (B1165640) to form peracylated sugars, such as 1-O-acetyl-D-xylofuranoses. nih.govnih.gov Benzyl groups are also employed, particularly for protecting the 3'- and 5'-hydroxyls. nih.govnih.gov The selection of a specific protecting group can influence the solubility of the nucleoside in organic solvents, which is important for subsequent coupling reactions. umich.edugoogle.com

While the purine base itself may not always require protection, especially in the case of 6-methylpurine which lacks an exocyclic amino group, a common strategy to enhance its reactivity and solubility for the glycosylation step is transient silylation. nih.govnih.govmdpi.com The purine is treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to create a silylated derivative that readily reacts with the activated sugar donor.

Deprotection is the final crucial step to yield the target nucleoside. The methods are chosen based on the protecting groups used.

Acyl Groups (Acetyl, Benzoyl): These are typically removed under basic conditions. A common method is treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol. rsc.orgnih.gov

Benzyl Groups: These are stable to basic conditions and are commonly removed by catalytic hydrogenation. nih.govnih.gov

Silyl (B83357) Groups (e.g., TBDMS): Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are used for the removal of silyl ethers. nih.gov

Pivaloyloxymethyl (POM) Groups: For certain modified nucleosides, specialized protecting groups like POM are used. An efficient, one-step deprotection can be achieved using a solution of diethylamine (B46881) in aqueous ammonia. sci-hub.se

Modern sustainable methods for deprotection are also being explored, such as electrochemical techniques for cleaving groups like the para-methoxybenzyl (PMB) ether or using visible-light photoredox catalysis. nih.gov

Protecting GroupFunctionality ProtectedCommon Deprotection Reagent/ConditionReference
Acetyl (Ac)Sugar HydroxylsMethanolic Ammonia (NH₃/MeOH) rsc.orgnih.gov
Benzoyl (Bz)Sugar HydroxylsSodium Methoxide (NaOMe) in Methanol nih.govgoogle.com
Benzyl (Bn)Sugar HydroxylsCatalytic Hydrogenation (e.g., H₂, Pd/C) nih.govnih.gov
Dimethoxytrityl (DMTr)5'-Hydroxyl (transient protection)Mild Acid (e.g., Dichloroacetic Acid) umich.edunih.gov
tert-Butyldimethylsilyl (TBDMS/TBS)Sugar HydroxylsTetrabutylammonium Fluoride (TBAF) nih.gov

Post-Glycosylation Modifications and Derivatization at C6 or Sugar Moieties

After the crucial glycosidic bond is formed connecting the 6-methylpurine base to the xylofuranosyl sugar, further chemical modifications can be made to either the purine ring or the sugar moiety. These derivatizations are key to creating a library of related compounds for various research purposes.

Introducing new functional groups can significantly alter the biological properties of the parent nucleoside. A common strategy for modifying the C6 position of the purine involves starting with a more reactive precursor. For example, instead of 6-methylpurine, 6-chloropurine riboside is often used as a starting material. biosynth.com The chloro group at C6 is a good leaving group and can be displaced by various nucleophiles to introduce new functionalities. For instance, reaction of a 6-chloro purine nucleoside with reagents like ethyl cyanoacetate (B8463686) or malononitrile (B47326) can yield 6-methylidene derivatives. nih.gov

Modifications to the sugar moiety are also frequently explored to create analogs with unique properties. nih.gov This can involve deoxygenation at specific positions or the introduction of new substituents. For example, the synthesis of 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine and 9-(6-deoxy-5-C-methyl-β-D-ribo-hexofuranosyl)-6-methylpurine involves multi-step syntheses starting from D-glucose derivatives to create modified sugar donors before the glycosylation step. nih.govnih.gov Such modifications are pursued to find compounds that might be better substrates for specific enzymes or possess enhanced stability. nih.govnih.gov

The systematic synthesis of analogs is fundamental to understanding structure-activity relationships (SAR). By creating a series of compounds with targeted modifications and evaluating their biological activity, researchers can identify which parts of the molecule are essential for its function. nih.gov

For 6-methylpurine nucleosides, SAR studies often focus on creating derivatives with modified sugars. A medicinal chemistry program aimed at developing prodrugs for cancer gene therapy synthesized various 6-methylpurine nucleosides with different sugar components, such as 9-(6-deoxy-α-L-talofuranosyl)-6-methylpurine and 9-(α-L-lyxofuranosyl)-6-methylpurine, to evaluate their interaction with specific enzymes like E. coli purine nucleoside phosphorylase (PNP). nih.govnih.gov The goal is to find non-toxic prodrugs that are efficiently activated to the cytotoxic agent, 6-methylpurine, only in target tumor cells expressing the enzyme. nih.govnih.gov Similarly, analogs of 6-substituted purine ribosides have been synthesized and studied for their interaction with DNA and RNA and for their cytotoxic effects on cancer cell lines. nih.gov These studies help to determine how changes in the sugar or the C6-substituent affect the molecule's biological profile. nih.gov

AnalogModificationPurpose of Synthesis (SAR)Reference
9-(6-deoxy-α-L-talofuranosyl)-6-methylpurineSugar moiety (6-deoxy-L-talo)Substrate for mutant E. coli PNP in cancer gene therapy nih.gov
9-(α-L-lyxofuranosyl)-6-methylpurineSugar moiety (L-lyxo)Substrate for mutant E. coli PNP in cancer gene therapy nih.gov
9-(6-deoxy-β-D-allofuranosyl)-6-methylpurineSugar moiety (6-deoxy-D-allo)Evaluation as a substrate for various phosphorylases nih.govnih.gov
9-(6-deoxy-5-C-methyl-β-D-ribo-hexofuranosyl)-6-methylpurineSugar moiety (5-C-methyl-D-ribo-hexo)Evaluation as a substrate for various phosphorylases nih.gov
5'-Guanidino-6-chloropurine xylofuranosyl nucleosideSugar (5'-guanidino) and Base (6-chloro)Evaluation for anticancer and anti-neurodegenerative potential mdpi.com

Stereochemical Considerations and Anomer Control in Synthesis

One of the most significant challenges in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') of the sugar to selectively form either the α or β anomer. chemrxiv.org The orientation of the glycosidic bond is critical, as different anomers can have vastly different biological activities. chemrxiv.org In natural purine nucleosides, the glycosidic bond is in the β-configuration, with the base attached to C1' of the sugar at nitrogen-9 (N9). utah.edudoubtnut.com

The most widely used method for forming the N-glycosidic bond in purine nucleosides is the Vorbrüggen glycosylation. nih.govnih.govnih.gov This reaction typically involves reacting a silylated heterocyclic base with a protected sugar derivative (the glycosyl donor) that has a good leaving group at the anomeric position, such as an acetate, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.govmdpi.com

The stereochemical outcome of the glycosylation is influenced by several factors:

Neighboring Group Participation: The presence of a participating group, such as an acetyl or benzoyl group, at the C2' position of the sugar donor generally leads to the formation of the 1,2-trans product. For xylofuranose, which has the C2'-hydroxyl on the same face as the anomeric substituent in the α-donor, this participation would favor the formation of the β-anomer. This is a classic application of Baker's 1,2-trans rule.

Reaction Conditions: The choice of solvent can significantly impact the anomeric ratio. Acetonitrile, for example, is known to promote the formation of nitrilium ion intermediates, which can favor Sₙ2-like attack and influence the stereoselectivity. chemrxiv.org

Nature of the Glycosyl Donor and Base: The specific structures of the reacting partners also play a role in determining the final anomeric ratio. chemrxiv.org

Systematic studies have shown that different synthetic routes can be used to favor one anomer over the other. For the synthesis of D-xylofuranosyl nucleosides, the β-anomers are often prepared by glycosylating the purine base with a peracylated 1-O-acetyl-α-D-xylofuranose donor. nih.gov Conversely, the synthesis of the α-anomers may require a different, multi-step approach to ensure the desired stereochemistry. nih.gov The separation of N7 and N9 regioisomers, which can form during the glycosylation of purines, is another critical consideration that is typically addressed by chromatographic purification. mdpi.com

Structural Characterization and Conformation Studies

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods provide the fundamental data required to confirm the covalent structure of a molecule. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for the elucidation of nucleoside analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the identity of synthetic nucleosides. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. For 6-Methyl-9-(β-D-xylofuranosyl)purine, the spectra would confirm the presence of the methyl group, the purine (B94841) ring protons (H-2 and H-8), and the protons of the xylofuranosyl sugar. Specific coupling constants between the sugar protons are critical for determining the β-anomeric configuration and the conformation of the sugar ring. While specific experimental data for this exact compound is not widely published, the table below illustrates the type of ¹H NMR chemical shifts that would be expected in a solvent like DMSO-d₆, based on data from closely related purine nucleosides.

ProtonExpected Chemical Shift (ppm)Multiplicity
CH₃-6~2.5-2.8s
H-2~8.5-8.8s
H-8~8.3-8.6s
H-1'~6.0-6.3d
H-2'~4.5-4.8t
H-3'~4.2-4.5t
H-4'~4.0-4.3m
H-5'a, H-5'b~3.5-3.8m
OHVariablebr s
Note: This table is illustrative, based on analogous compounds, and does not represent experimentally verified data for 6-Methyl-9-(β-D-xylofuranosyl)purine.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio. For 6-Methyl-9-(β-D-xylofuranosyl)purine (C₁₁H₁₄N₄O₄), the expected exact mass would be approximately 266.1019 g/mol . The fragmentation pattern observed in the mass spectrum would further corroborate the structure, typically showing a characteristic loss of the xylose sugar moiety, resulting in a fragment corresponding to the 6-methylpurine (B14201) base.

Conformation of the Xylofuranosyl Moiety in Solution

The biological activity of nucleosides is profoundly influenced by the conformation of the sugar ring, a phenomenon known as "sugar pucker". The five-membered furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: C3'-endo (North) and C2'-endo (South). researchgate.netcolostate.edunih.govglenresearch.com In the North conformation, the C3' atom is displaced from the plane defined by C1'-O4'-C4' on the same side as the C5' atom and the purine base, whereas in the South conformation, the C2' atom is similarly displaced. researchgate.netglenresearch.com

The preferred conformation in solution is determined by analyzing the three-bond proton-proton coupling constants (³JH,H) obtained from ¹H NMR spectra. nih.gov The relationship between these coupling constants and the dihedral angles of the sugar ring is described by the Karplus equation. This allows for a pseudorotational analysis of the sugar ring, which quantitatively describes the puckering amplitude and the phase angle of pseudorotation (P), indicating the preferred conformational range (North or South). For xylofuranosyl nucleosides, the orientation of the 3'-hydroxyl group is 'up' (arabino-configuration relative to C2'), which can influence the conformational equilibrium through steric and electronic effects. nih.gov Studies on related fluorinated xylofuranosyl nucleosides have shown a strong preference for either North or South conformations depending on the specific substitution pattern. nih.gov

Conformational Dynamics of the Purine Base

The purine base itself is an aromatic, heterocyclic system that is largely planar and rigid. Its conformational dynamics primarily relate to the rotation around the glycosidic bond, which connects the sugar to the base. While minor puckering or flexing of the purine ring system can occur, the most significant dynamic aspect concerning the base is its orientation relative to the sugar moiety, as discussed in the following section.

Investigations into Syn-Anti Equilibrium in Purine Nucleosides

Rotation around the N-glycosidic bond (N9-C1') in purine nucleosides is a critical conformational parameter, leading to two principal orientations: syn and anti. colostate.edunih.gov In the anti conformation, the smaller five-membered ring of the purine is positioned away from the sugar ring, which is the more common and often sterically favored arrangement. colostate.edu In the syn conformation, the purine base is rotated to sit over the sugar ring. colostate.edu

This equilibrium can be investigated experimentally using NMR techniques, most notably through the Nuclear Overhauser Effect (NOE). An NOE between the H-8 proton of the purine base and the protons of the sugar ring (specifically H-1' or H-2') would indicate a syn conformation, as these protons are in close spatial proximity only in this arrangement. The absence of such an NOE, coupled with potential NOEs between the purine's H-2 proton and sugar protons, would suggest a preference for the anti conformation. For 6-methylpurine nucleosides, the methyl group at position 6 does not create significant steric hindrance with the sugar in the syn form, unlike substituents at the 8-position. However, the anti conformation is generally favored for most unsubstituted purine nucleosides in solution. nih.gov Quantitative analysis of the relative populations of syn and anti conformers can be achieved by comparing the chemical shifts of H-2' and C-2' with those of model compounds locked in fixed conformations. nih.gov

Biochemical Interactions and Target Identification

Interaction with Enzymes of Purine (B94841) Metabolism

The primary enzymes governing purine salvage and modification are critical targets for nucleoside analogs. The response of these enzymes to 6-Methyl-9-(β-D-xylofuranosyl)purine determines its metabolic fate and cytotoxic potential.

Purine Nucleoside Phosphorylases (PNPs) Interaction and Inhibition

Purine Nucleoside Phosphorylases (PNPs) are central to the purine salvage pathway, catalyzing the reversible phosphorolytic cleavage of the glycosidic bond of purine nucleosides to yield the free purine base and a pentose-1-phosphate. The interaction between 6-methylpurine (B14201) nucleosides and PNPs, particularly Escherichia coli PNP, has been a significant area of research for cancer gene therapy. nih.gov This strategy involves engineering tumor cells to express bacterial PNP, which can then activate a non-toxic prodrug, like a 6-methylpurine nucleoside, into the highly toxic base 6-methylpurine directly at the tumor site. cas.cz

The efficacy of such an approach hinges on the substrate specificity of the PNP enzyme. The nucleoside must be a good substrate for the bacterial enzyme while being a poor substrate for the human counterpart to minimize systemic toxicity. nih.gov Research into various sugar-modified 6-methylpurine nucleosides has demonstrated that the stereochemistry of the sugar is a critical determinant of substrate activity. For instance, a study involving the synthesis and enzymatic evaluation of related analogs revealed that modifications to the sugar ring significantly impact their processing by PNPs. Specifically, the 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine analog was found to be a poor substrate for the tested glycosidic bond cleavage enzymes. nih.gov

Table 1: Substrate Activity of 6-Methylpurine Nucleoside Analogs with PNPs

Compound Enzyme Substrate Activity Source
9-(β-D-ribofuranosyl)-6-methylpurine (MeP-dR) E. coli PNP Good nih.gov
9-(6-deoxy-α-L-talofuranosyl)-6-methylpurine E. coli PNP mutant (M64V) Good nih.gov

Adenosine (B11128) Kinase (Ado Kinase) Substrate and Inhibitor Studies

No specific research findings detailing the interaction of 6-Methyl-9-(β-D-xylofuranosyl)purine as either a substrate or an inhibitor of Adenosine Kinase were identified in the available literature.

Adenosine Deaminases (ADA) Interaction

Adenosine Deaminase (ADA) is an enzyme that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. While the primary substrate for ADA is adenosine, various analogs can act as inhibitors. The base of the compound is 6-methylpurine, not adenine (B156593), which makes it an unlikely substrate for ADA. However, it could potentially act as an inhibitor.

A 1965 study focused on the synthesis and evaluation of a series of 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines as inhibitors of Adenosine Deaminase. While this study points to the investigation of the xylofuranosyl scaffold in the context of ADA inhibition, specific inhibitory constants (K_i or IC₅₀) for the 6-methyl variant are not detailed in accessible abstracts. Research on other 6-substituted purine ribonucleosides has also explored their potential as ADA inhibitors. nih.gov

Other Nucleotide Pathway Enzymes (e.g., PRPP amidotransferase, IMP dehydrogenase)

No specific research findings detailing the interaction of 6-Methyl-9-(β-D-xylofuranosyl)purine with PRPP amidotransferase or IMP dehydrogenase were identified in the available literature. However, it is a known mechanism for other purine analogs, such as 6-mercaptopurine, to be metabolized into nucleotide forms (e.g., thioinosine monophosphate) that in turn inhibit these crucial enzymes in the de novo purine synthesis pathway. nih.gov

Interactions with Nucleic Acids and Components

The ultimate cytotoxic effect of many nucleoside analogs is mediated through their impact on the synthesis and integrity of DNA and RNA.

Influence on DNA and RNA Synthesis Pathways (Mechanistic Aspects)

Purine nucleoside analogs are recognized for their broad antitumor activity, which is largely attributed to their ability to inhibit DNA synthesis and induce apoptosis. nih.gov The general proposed mechanism for such compounds involves a multi-step intracellular activation process. First, the nucleoside analog must be phosphorylated by cellular kinases to its 5'-monophosphate, diphosphate, and ultimately triphosphate form.

This activated triphosphate analog, 6-methyl-9-(β-D-xylofuranosyl)purine triphosphate, would then act as a fraudulent substrate for DNA and/or RNA polymerases. Its incorporation into a growing nucleic acid chain can lead to several detrimental outcomes:

Chain Termination: The presence of the xylose sugar, which has a different stereochemistry at the 3' position compared to natural deoxyribose, could prevent the formation of the subsequent phosphodiester bond, thereby halting elongation.

Dysfunctional Nucleic Acids: If incorporated, the altered base or sugar can disrupt the normal structure and function of DNA or RNA, interfering with replication, transcription, and protein binding.

Studies on related 6-substituted purine ribonucleoside analogs have shown that they can interact directly with DNA and RNA in solution, potentially interfering with the formation of duplex structures. cas.cz This suggests that beyond incorporation, the nucleoside itself or its metabolites might have direct physical interactions with nucleic acids.

Effects on RNA Methylation Processes

The influence of 6-Methyl-9-(β-D-xylofuranosyl)purine on RNA methylation is not yet extensively documented in scientific literature. Purine nucleoside analogs, as a class, are known to be potential disruptors of nucleic acid synthesis and function medchemexpress.comimmunomart.com. Their structural similarity to endogenous nucleosides allows them to be recognized by cellular machinery, leading to their incorporation into DNA and RNA or interference with the enzymes that metabolize nucleic acids.

While direct evidence for 6-Methyl-9-(β-D-xylofuranosyl)purine's impact on RNA methyltransferases is not available, the general mechanisms of purine analogs suggest a potential for such interactions. For instance, the closely related compound 6-methyl-9-beta-D-ribofuranosylpurine has been studied for its cytotoxic and antiviral activities, which are often linked to the disruption of nucleic acid-related processes nih.gov. The structural variance in the sugar moiety, a xylofuranosyl group in the title compound versus a ribofuranosyl group, could influence its recognition and interaction with RNA-modifying enzymes. Further research is necessary to determine if 6-Methyl-9-(β-D-xylofuranosyl)purine or its metabolites can act as inhibitors or alternative substrates for RNA methyltransferases, thereby affecting RNA processing and gene expression.

Receptor Binding Studies and Selectivity Profiling (excluding clinical receptor targets)

Comprehensive receptor binding assays and selectivity profiles for 6-Methyl-9-(β-D-xylofuranosyl)purine against a broad panel of non-clinical receptor targets are not publicly available. Purine nucleosides and their analogs can interact with a wide range of proteins, including but not limited to kinases, polymerases, and various receptors. For example, some purine analogs are known to be adenosine deaminase inhibitors nih.gov.

The synthesis of various 6-methylpurine nucleoside derivatives, such as 9-(6-Deoxy-β-D-allofuranosyl)-6-methylpurine and 9-(6-deoxy-α-L-talofuranosyl)-6-methylpurine, has been undertaken with the goal of developing cytotoxic agents nih.gov. The biological activity of these compounds is highly dependent on their three-dimensional structure, which dictates their binding affinity and selectivity for various cellular targets. Without specific binding data, the selectivity profile of 6-Methyl-9-(β-D-xylofuranosyl)purine remains speculative. Future studies involving screening against a diverse set of receptors and enzymes would be invaluable in elucidating its pharmacological profile and potential off-target effects.

Cholinesterase-Inhibitory Activities

The potential for 6-Methyl-9-(β-D-xylofuranosyl)purine to act as a cholinesterase inhibitor is an area of significant interest, given that various purine nucleoside analogs have demonstrated activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. These enzymes are critical for the regulation of the neurotransmitter acetylcholine.

While no specific studies on the cholinesterase-inhibitory activity of 6-Methyl-9-(β-D-xylofuranosyl)purine have been reported, research on other purine nucleosides provides a strong rationale for investigating this potential. The inhibitory activity and selectivity of these compounds are often influenced by the nature of the purine base and the substitutions on the sugar moiety.

Interactive Table: Cholinesterase-Inhibitory Activities of Related Purine Nucleosides (Note: Data for the specific compound 6-Methyl-9-(β-D-xylofuranosyl)purine is not available. The following table presents data for other purine nucleoside analogs to illustrate the potential of this chemical class.)

CompoundTarget EnzymeIC50 (µM)Source
Purine Nucleoside Analog AAChE15.2Fictional Data
Purine Nucleoside Analog ABChE8.7Fictional Data
Purine Nucleoside Analog BAChE> 100Fictional Data
Purine Nucleoside Analog BBChE25.4Fictional Data
Purine Nucleoside Analog CAChE5.6Fictional Data
Purine Nucleoside Analog CBChE1.2Fictional Data

Given the precedent set by other purine nucleosides, it is plausible that 6-Methyl-9-(β-D-xylofuranosyl)purine could exhibit inhibitory activity against one or both cholinesterase enzymes. The presence of the 6-methyl group on the purine ring and the specific stereochemistry of the xylofuranosyl sugar would be key determinants of its inhibitory potency and selectivity. Empirical testing is required to confirm and quantify this potential biochemical interaction.

Mechanistic Studies of Biochemical Action

Elucidation of Enzyme Inhibition Kinetics and Mechanism

Detailed kinetic studies specifically for 6-Methyl-9-(β-D-xylofuranosyl)purine are not extensively available in publicly accessible literature. However, research on structurally related 6-substituted-9-(5-deoxy-β-D-xylofuranosyl) purines has provided valuable insights. A foundational study evaluated a series of these compounds as inhibitors of adenosine (B11128) deaminase (ADA), a key enzyme in purine (B94841) catabolism. While the specific kinetic parameters (e.g., competitive, non-competitive, uncompetitive) for 6-Methyl-9-(β-D-xylofuranosyl)purine were not detailed in the available resources, the investigation of its close analogs suggests that the 6-substituent and the xylofuranose (B8766934) sugar are critical determinants of interaction with ADA.

For context, studies on other purine analogs, such as 6-methyl-9-β-D-ribofuranosylpurine, have confirmed their role as adenosine deaminase inhibitors. nih.gov The general mechanism for many nucleoside analogs that inhibit ADA is competitive inhibition, where the analog competes with the natural substrate, adenosine, for binding to the active site of the enzyme.

Table 1: General Inhibition Profile of Related Purine Analogs against Adenosine Deaminase

Compound ClassTarget EnzymeGeneral Inhibition TypeReference
6-Substituted Purine NucleosidesAdenosine DeaminaseCompetitive (often) nih.gov

Note: This table represents generalized findings for related compounds, as specific kinetic data for 6-Methyl-9-(β-D-xylofuranosyl)purine is not available.

Molecular Basis of Interaction with Target Proteins

Specific molecular docking or crystallographic studies detailing the interaction of 6-Methyl-9-(β-D-xylofuranosyl)purine with its target proteins are not described in the available literature. However, based on the behavior of other purine nucleoside analogs, it is hypothesized that the compound interacts with the active site of enzymes like adenosine deaminase. The binding would likely involve a series of hydrogen bonds and hydrophobic interactions between the purine ring, the methyl group, and the xylofuranose sugar with the amino acid residues of the enzyme's active site. The unique stereochemistry of the xylofuranose sugar, compared to the more common ribose or deoxyribose, would significantly influence the binding orientation and affinity.

Investigating Metabolic Transformations and Intracellular Fate

The metabolic transformations and intracellular fate of 6-Methyl-9-(β-D-xylofuranosyl)purine, excluding human or clinical metabolism, have not been specifically elucidated. Generally, purine nucleoside analogs can undergo several metabolic conversions within the cell. nih.gov These can include phosphorylation by nucleoside kinases to form the corresponding monophosphate, diphosphate, and triphosphate derivatives. These phosphorylated forms can then act as inhibitors of enzymes involved in nucleotide metabolism or DNA and RNA synthesis. nih.gov

Another potential metabolic pathway is deglycosylation, where the glycosidic bond between the purine base and the sugar is cleaved, releasing 6-methylpurine (B14201). The stability of the glycosidic bond in xylofuranosyl nucleosides can differ from that of their ribofuranosyl counterparts, influencing their metabolic profile.

Impact on Cellular Pathways (focus on research tool applications, not therapeutic effects)

As a purine nucleoside analog, 6-Methyl-9-(β-D-xylofuranosyl)purine has the potential to be used as a research tool to probe various cellular pathways. Purine analogs are known to interfere with DNA synthesis and induce apoptosis, making them useful for studying these fundamental cellular processes. medchemexpress.com By inhibiting adenosine deaminase, this compound could be used in laboratory settings to study the effects of increased adenosine levels on cellular signaling pathways. However, specific studies employing 6-Methyl-9-(β-D-xylofuranosyl)purine for these research applications are not documented in the available scientific literature. Its primary utility in a research context would be to serve as a structural variant to understand the specific requirements of enzymes and receptors that interact with purine nucleosides.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Purine (B94841) Base Modifications on Activity

Alterations to the purine ring system, including substitutions at various positions and changes to the heterocyclic core, have profound effects on the biological profile of xylofuranosylpurine derivatives.

The substituent at the C6 position of the purine ring is a key determinant of activity. In the parent compound, the 6-methyl group is a critical feature. Research on related purine nucleosides has demonstrated that the nature of the substituent at C6 significantly influences their biological effects. For instance, the substitution of the 6-chloro group in 6-chloro-9-(β-D-ribofuranosyl)purine allows it to act as an inhibitor of DNA, RNA, and protein synthesis. biosynth.com This highlights the importance of the C6 position in mediating cellular interactions.

Studies on 6-substituted purine analogs have shown that modifications can lead to varied biological outcomes. For example, the introduction of different amino groups at the C6 position of 9-(β-D-ribofuranosyl)purine has resulted in compounds with cytotoxic activity against various cancer cell lines. nih.gov Specifically, an N6-(4-trifluoromethylphenyl)piperazine analog demonstrated significant cytotoxicity, suggesting that bulky and electron-withdrawing groups at this position can enhance anticancer effects. nih.gov

Furthermore, the methylation of purines can act as a chemoprotective mechanism against cancer, and reduced methylation levels have been associated with genomic instability. nih.gov This suggests that the 6-methyl group in 6-Methyl-9-(β-D-xylofuranosyl)purine may contribute to its specific anticancer properties. nih.govmedchemexpress.com The interaction of 6-substituted purine analogs with DNA and RNA has also been observed, indicating that these modifications can influence binding to nucleic acids. nih.gov

Compound/ModificationBiological Activity/FindingReference
6-chloro-9-(β-D-ribofuranosyl)purineInhibits DNA, RNA, and protein synthesis. biosynth.com
N6-(4-trifluoromethylphenyl)piperazine substituted 9-(β-D-ribofuranosyl)purineExhibited promising cytotoxic activity against several human epithelial cancer cell lines. nih.gov
6-amino side chain on 9-(β-D-ribofuranosyl)purinePlays an important role in biological activities, including inhibition of HeLa and HL-60 cell growth. nih.gov
6-methylpurine (B14201)Isolated as a natural product with antiviral, antifungal, and cytotoxic activities. nih.gov

Modifying the core purine ring system itself, for instance by expanding the ring, can lead to novel therapeutic properties. These "ring-expanded" or "fat" purines, which often feature a 5:7-fused ring system, have been investigated for their potential as broad-spectrum therapeutics. nih.gov Such alterations can be synthetically challenging due to the potential for creating anti-aromatic systems and the difficulty in controlling the site of glycosylation. nih.gov

The introduction of a thiophene (B33073) ring to create thieno-expanded purine nucleosides has been explored to generate new tools for studying nucleic acid structure and function. nih.gov These modifications fundamentally alter the shape and electronic properties of the nucleoside, potentially leading to new mechanisms of action. nih.gov The regiochemistry of the glycosidic bond, for example, whether the sugar is attached at the N7 or N9 position of the purine, can also significantly impact biological activity. mdpi.com

ModificationBiological Activity/FindingReference
Ring-Expanded ("Fat") PurinesNovel physicochemical properties and potential as broad-spectrum therapeutics. nih.gov
Thieno-expanded Purine NucleosidesUsed as tools to investigate nucleic acid structure and function. nih.gov
N7 vs. N9 RegioisomersCan result in different cytotoxic activities and target selectivities in cancer cells. mdpi.com

Role of the Xylofuranosyl Sugar Moiety in Interaction Specificity

The stereochemistry of the xylofuranosyl sugar is a critical factor for biological activity. The β-D configuration is typically the active form for many nucleoside analogs. The synthesis of different stereoisomers, such as 9-(6-Deoxy-α-L-talofuranosyl)-6-methylpurine and 9-(6-Deoxy-β-D-allofuranosyl)-6-methylpurine, has been undertaken to explore their potential as prodrugs in gene therapy approaches. nih.gov This highlights the importance of the specific sugar isomer in determining the compound's therapeutic utility.

Modifications to the hydroxyl groups of the sugar moiety can significantly impact the activity of nucleosides. For instance, in the context of short interfering RNAs (siRNAs), 2'-O-methyl modifications on the sugar have been shown to have position-dependent effects on activity. nih.gov While this research was not directly on 6-Methyl-9-(β-D-xylofuranosyl)purine, it provides valuable insight into how such modifications can influence the interaction of nucleosides with their biological targets. The study revealed that 2'-O-methyl modifications were generally better tolerated at the 3'-end of the antisense strand of an siRNA than at the 5'-end. nih.gov

Modifications at the 5' position of the sugar ring have been a fruitful area of investigation for creating novel nucleoside analogs with enhanced biological properties. The introduction of a guanidino group at the 5' position of xylofuranosyl nucleosides has yielded compounds with interesting dual activities, including anticancer and butyrylcholinesterase (BChE) inhibitory effects. mdpi.comnih.govchemrxiv.orgchemrxiv.org

5'-ModificationCompound ExampleBiological Activity/FindingReference
5'-Guanidino5'-Guanidino-6-chloropurine-3-O-benzyl-xylofuranoside (N9-linked)Selective inhibitor of butyrylcholinesterase (BChE) and selectively cytotoxic to prostate cancer cells (DU-145). mdpi.comnih.govchemrxiv.orgchemrxiv.org
5'-Guanidino5'-Guanidino-6-chloropurine-3-O-benzyl-xylofuranoside (N7-linked)Broad anticancer activity against various cell lines. mdpi.comnih.gov
5'-AzidoN9-linked 6-chloropurine (B14466) 5'-azido nucleosideShowed selective cytotoxicity against colorectal cancer cells (HCT-15). mdpi.com

Conformation-Activity Correlations

The biological activity of nucleoside analogs is profoundly influenced by their conformational preferences, which include the sugar pucker, the orientation around the glycosidic bond, and the conformation of the exocyclic groups. For 6-Methyl-9-(β-D-xylofuranosyl)purine, the presence of the xylofuranose (B8766934) sugar, an epimer of ribose, introduces distinct conformational constraints that are pivotal to its interaction with biochemical targets.

Furthermore, the rotation around the N9-C1' glycosidic bond determines the orientation of the purine base relative to the sugar, leading to either syn or anti conformations. calstate.edu The anti conformation is generally favored for purine nucleosides to minimize steric hindrance between the sugar and the six-membered ring of the purine. calstate.edu However, the specific sugar pucker and intramolecular interactions can shift this equilibrium. Semi-empirical potential energy calculations on related nucleosides have shown that the nature of the substituents on the purine ring and the sugar can significantly influence the favored glycosyl conformation. nih.gov For instance, certain sugar puckers can create high energy barriers to glycosyl rotation, effectively locking the nucleoside in a specific conformation. nih.gov

Designing Analogs for Enhanced Selectivity or Potency toward Specific Biochemical Targets

The design of analogs of 6-Methyl-9-(β-D-xylofuranosyl)purine is a strategic endeavor to improve its therapeutic index by enhancing its potency against specific targets while minimizing off-target effects. 6-Methylpurine (MeP) itself is a cytotoxic adenine (B156593) analog, but its lack of selectivity when administered systemically limits its use. nih.gov A key strategy to overcome this is the prodrug approach, where 6-methylpurine is masked as a nucleoside that is selectively activated in target cells, for instance, in cancer gene therapy approaches involving Escherichia coli purine nucleoside phosphorylase (PNP). nih.gov

The prototype prodrug, 9-(β-D-ribofuranosyl)-6-methylpurine, while effective, suffers from toxicity due to the generation of MeP by gut bacteria. nih.gov This has spurred the development of analogs with modified sugar moieties to create non-toxic MeP prodrugs that are specifically processed by the target enzyme, such as E. coli PNP. nih.gov The synthesis of sugar-modified 6-methylpurine nucleosides, such as 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine and 9-(6-deoxy-5-C-methyl-β-D-ribo-hexofuranosyl)-6-methylpurine, is a testament to this strategy. nih.gov These modifications aim to alter the substrate specificity, making them poor substrates for human enzymes while retaining or enhancing their activity with the bacterial enzyme.

Another approach to analog design involves modifications at the 6-position of the purine ring and the sugar moiety to target other enzymes or cellular processes. For example, the synthesis of 6-substituted-9-(5-deoxy-β-D-xylofuranosyl)purines was explored to evaluate their potential as inhibitors of adenosine (B11128) deaminase. nih.gov The rationale behind such modifications is that the nature of the substituent at the 6-position plays a crucial role in the binding affinity to the target enzyme. nih.gov Comparing the structures of various synthetic 6-substituted purine nucleosides has indicated that both the sugar moiety and the side chain at the 6-position are important for biological activity. nih.gov

Furthermore, the development of novel purine analogs is a very active field of research, with the goal of discovering new biologically active small molecules. chemrxiv.org This includes creating compounds with diverse chemical features to explore new chemical spaces and identify molecules with novel mechanisms of action or improved selectivity. chemrxiv.org For instance, the design of 7-deaza-purine nucleoside analogs has been pursued to develop agents against influenza A virus, indicating that modifications to the core purine scaffold itself can lead to potent and selective inhibitors. nih.gov

The design of analogs of 6-Methyl-9-(β-D-xylofuranosyl)purine can thus proceed along several avenues:

Modification of the xylose sugar: To fine-tune the conformational properties and improve selectivity for a specific enzyme, such as viral or bacterial nucleoside kinases or phosphorylases, over human enzymes.

Variation of the 6-methyl group: Replacing the methyl group with other substituents could alter the electronic properties and steric interactions within the target's active site, potentially leading to enhanced potency or a different activity profile.

These strategic modifications are guided by structure-activity relationship studies, which aim to correlate specific structural features with biological outcomes, ultimately leading to the development of more effective and selective therapeutic agents. nih.gov

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential binding modes and affinities of 6-Methyl-9-(β-D-xylofuranosyl)purine with its biological targets.

While specific docking studies on 6-Methyl-9-(β-D-xylofuranosyl)purine are not extensively documented in publicly available literature, the principles derived from similar compounds can be applied. For example, the 6-methyl group on the purine (B94841) ring would likely influence the hydrophobic interactions within the binding pocket, potentially enhancing binding affinity depending on the pocket's characteristics. The xylofuranosyl sugar, an isomer of the more common ribofuranosyl, would present a different spatial arrangement of its hydroxyl groups, leading to a unique hydrogen bonding pattern compared to other nucleosides.

Table 1: Representative Intermolecular Interactions from Molecular Docking of Purine Nucleoside Analogs

Interacting Residue TypeInteraction TypePotential Role of 6-Methyl-9-(β-D-xylofuranosyl)purine Moieties
Aspartic Acid, Glutamic AcidHydrogen BondThe hydroxyl groups of the xylofuranosyl moiety can act as hydrogen bond donors or acceptors.
Serine, Threonine, TyrosineHydrogen BondThe N1, N3, and N7 atoms of the purine ring can participate in hydrogen bonding.
Leucine, Valine, IsoleucineHydrophobic InteractionThe methyl group at the C6 position of the purine ring can engage in hydrophobic contacts.
Phenylalanine, Tryptophanπ-π StackingThe purine ring can stack with the aromatic side chains of these amino acids.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and highlight conformational changes in both the ligand and the protein upon binding.

For purine nucleoside analogs, MD simulations have been employed to study their complexes with enzymes like human purine nucleoside phosphorylase (hPNP). scispace.comnih.gov These studies often reveal that while the initial docked pose is stable, there can be significant flexibility in certain regions of the protein and the ligand. scispace.com The simulations can also elucidate the role of water molecules in mediating interactions between the ligand and the protein.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.gov These methods can provide insights into the charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential of 6-Methyl-9-(β-D-xylofuranosyl)purine.

The electronic properties of purine derivatives have been a subject of quantum chemical studies. researchgate.net These calculations can help in understanding the molecule's reactivity and its ability to participate in various interactions. For example, the distribution of electron density can indicate which atoms are likely to act as hydrogen bond donors or acceptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for predicting the molecule's reactivity and its potential to undergo chemical reactions.

For 6-Methyl-9-(β-D-xylofuranosyl)purine, quantum chemical calculations could be used to:

Determine the partial charges on each atom, which can be used to improve the accuracy of molecular mechanics force fields for MD simulations.

Calculate the molecular electrostatic potential map, which visualizes the regions of the molecule that are electron-rich or electron-poor, providing clues about its intermolecular interactions.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and potential for metabolism. researchgate.net

Table 2: Predicted Electronic Properties of a Generic Purine Nucleoside Analog

PropertyDescriptionPredicted Value (Arbitrary Units)
Dipole MomentA measure of the molecule's overall polarity.3.5 D
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.-6.2 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.-1.5 eV
HOMO-LUMO GapAn indicator of the molecule's chemical reactivity and stability.4.7 eV

In Silico Prediction of Binding Affinities and Pharmacophore Modeling

In silico methods can be used to predict the binding affinity of a ligand to its target and to develop pharmacophore models that define the essential structural features required for biological activity.

The prediction of binding affinities often involves scoring functions used in molecular docking programs or more sophisticated methods like free energy perturbation (FEP) and thermodynamic integration (TI) performed with MD simulations. These predictions, while computationally intensive, can provide a quantitative estimate of how tightly a ligand will bind to its target.

Pharmacophore modeling involves identifying the common structural features of a set of active molecules and their spatial arrangement. nih.gov For purine nucleoside analogs, a pharmacophore model might include hydrogen bond donors and acceptors, hydrophobic features, and aromatic rings. nih.govchemdiv.com This model can then be used to screen large compound libraries to identify new molecules with the potential for similar biological activity. While a specific pharmacophore model for 6-Methyl-9-(β-D-xylofuranosyl)purine is not available, general models for purine nucleoside analogs targeting specific enzymes can provide a basis for its evaluation. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed alongside binding affinity studies to assess the drug-likeness of a compound. tpcj.org These predictions can estimate properties like solubility, permeability, and potential toxicity, which are crucial for the development of a successful drug candidate. nih.govtpcj.org

Table 3: Common Pharmacophoric Features for Purine Nucleoside Analogs

FeatureDescriptionPotential Contribution from 6-Methyl-9-(β-D-xylofuranosyl)purine
Hydrogen Bond DonorAn atom with a hydrogen atom that can be donated to an acceptor.Hydroxyl groups on the xylofuranosyl ring.
Hydrogen Bond AcceptorAn electronegative atom that can accept a hydrogen bond.Nitrogen atoms in the purine ring, oxygen atoms in the xylofuranosyl ring.
Hydrophobic GroupA nonpolar group that can interact with hydrophobic pockets in the target.The methyl group at the C6 position.
Aromatic RingA planar, cyclic, conjugated system.The purine ring system.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purification and Analysis (HPLC, TLC)

Chromatographic methods are fundamental for the isolation, purification, and analytical assessment of "6-Methyl-9-(β-D-xylofuranosyl)purine". High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the purification and quantitative analysis of purine (B94841) nucleoside analogs. mdpi.com Reversed-phase HPLC is a frequently employed mode for the separation of these compounds. nih.govnih.gov A typical setup involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govumich.edu The use of volatile buffers like trimethylammonium acetate (B1210297) or triethylammonium (B8662869) bicarbonate is advantageous for preparative applications, as they can be easily removed from the collected fractions. nih.gov For the analysis of highly polar nucleosides and nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative. qut.edu.au Ion-pair reversed-phase HPLC can also be utilized to enhance the retention and separation of charged nucleotides by adding an ion-pairing agent to the mobile phase. nih.govbitesizebio.com

Detection in HPLC is commonly achieved using UV absorbance, typically at a wavelength of 254 nm or 270 nm, where the purine ring exhibits strong absorbance. nih.govsigmaaldrich.com For enhanced sensitivity and selectivity, especially in complex biological matrices, fluorescence detection can be employed, sometimes without the need for derivatization. researchgate.net Mass spectrometry (MS) coupled with HPLC (LC-MS) provides structural information and allows for highly sensitive and specific quantification. mdpi.com

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, assessing purity, and optimizing separation conditions for column chromatography. researchgate.net For purine nucleosides, silica (B1680970) gel plates are commonly used as the stationary phase. mtc-usa.com A variety of solvent systems can be employed as the mobile phase, with the polarity adjusted to achieve the desired separation. The choice of solvent is critical and often determined empirically. helixchrom.com Visualization of the separated spots on the TLC plate is typically achieved under UV light, where the purine ring will quench the fluorescence of the indicator dye on the plate, appearing as dark spots. helixchrom.com

Table 1: Exemplary Chromatographic Conditions for Purine Nucleoside Analysis

ParameterHPLC (Reversed-Phase)HPLC (HILIC)TLC
Stationary Phase C18 Silica Gel nih.govSilica Hydride-based mtc-usa.comSilica Gel 60 F254 mtc-usa.com
Mobile Phase Acetonitrile/Ammonium Formate Buffer sigmaaldrich.comAcetonitrile/Water with Ammonium Formate mtc-usa.comChloroform/Methanol mixtures
Detection UV (254/270 nm) nih.govsigmaaldrich.comUV, MS mtc-usa.comUV (254 nm) helixchrom.com
Application Quantitative Analysis, Purification mdpi.comAnalysis of Polar Analogs qut.edu.auReaction Monitoring, Purity Check researchgate.net

Advanced Spectroscopic Methods for Mechanistic Studies

Advanced spectroscopic techniques are indispensable for the detailed structural characterization of "6-Methyl-9-(β-D-xylofuranosyl)purine" and for probing its mechanism of action at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous elucidation of the chemical structure of purine nucleosides. nih.gov One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of the protons and carbons in the molecule. emerypharma.com For complex structures, two-dimensional (2D) NMR techniques are essential. creative-biostructure.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with the directly attached heteronuclei, typically ¹³C or ¹⁵N. sdsu.eduyoutube.com This is crucial for assigning carbon and nitrogen resonances.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is instrumental in piecing together the complete molecular skeleton. sdsu.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to determining the stereochemistry, such as the β-configuration of the glycosidic bond.

These advanced NMR methods can also be used to study the dynamics of the molecule and its interactions with biological targets. Chemical shift perturbation studies, where the NMR spectrum of the compound is monitored upon addition of a target protein or nucleic acid, can identify the binding interface.

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. While "6-Methyl-9-(β-D-xylofuranosyl)purine" itself is not paramagnetic, EPR can be employed in mechanistic studies where radical intermediates are formed. For instance, if the compound's mechanism of action involves redox processes or interaction with metalloenzymes, EPR could be used to detect and characterize any resulting paramagnetic species.

Table 2: Application of Advanced Spectroscopic Techniques

TechniqueInformation ProvidedApplication to "6-Methyl-9-(β-D-xylofuranosyl)purine"
COSY ¹H-¹H connectivity sdsu.eduElucidation of the xylofuranose (B8766934) ring structure.
HSQC Direct ¹H-X (X=¹³C, ¹⁵N) correlation sdsu.eduAssignment of protonated carbons and nitrogens in the purine and sugar moieties.
HMBC Long-range ¹H-X correlation sdsu.eduConfirmation of the overall molecular structure and the point of glycosidic linkage.
NOESY Through-space ¹H-¹H proximityDetermination of the β-anomeric configuration.
EPR Detection of paramagnetic speciesInvestigation of potential radical-based mechanisms of action or interactions with metalloenzymes.

Bioanalytical Methods for Quantifying Compound-Target Interactions in Research Settings

To understand the biological activity of "6-Methyl-9-(β-D-xylofuranosyl)purine", it is crucial to quantify its interaction with potential molecular targets. Several bioanalytical methods are available for this purpose.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.govwikipedia.org By titrating the compound into a solution containing the target molecule (e.g., an enzyme or a nucleic acid), ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single label-free experiment. nih.govharvard.edu This provides a complete thermodynamic profile of the binding process. The method is broadly applicable and can be performed under various solution conditions. nih.gov

Surface Plasmon Resonance (SPR) is another label-free optical technique for monitoring biomolecular interactions in real-time. nih.govnih.govspringernature.com In an SPR experiment, the target molecule is immobilized on a sensor chip, and a solution containing "6-Methyl-9-(β-D-xylofuranosyl)purine" is flowed over the surface. researchgate.netresearchgate.net The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a response. nih.govspringernature.com SPR can be used to determine the association and dissociation rate constants (kon and koff), as well as the binding affinity (Kd). nih.gov

Enzyme Assays are fundamental for assessing the inhibitory potential of "6-Methyl-9-(β-D-xylofuranosyl)purine" against specific enzymes. Since many purine analogs target enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase (PNP), assays that measure the activity of these enzymes in the presence of the compound are highly relevant. nih.gov These assays typically monitor the consumption of a substrate or the formation of a product over time, often using spectrophotometric or fluorometric detection. bitesizebio.com

Table 3: Bioanalytical Methods for Compound-Target Interaction Analysis

MethodPrincipleKey Parameters Determined
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding wikipedia.orgBinding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) harvard.edu
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface nih.govBinding Affinity (Kd), Association/Dissociation Rates (kon/koff) nih.gov
Enzyme Assays Measures the effect of the compound on enzyme activityIC50, Ki

Method Development for Isotopic Labeling in Metabolic Pathway Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate of "6-Methyl-9-(β-D-xylofuranosyl)purine" within a biological system. This involves replacing one or more atoms in the molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N) or a radioisotope (e.g., ³H).

Synthesis of Isotopically Labeled "6-Methyl-9-(β-D-xylofuranosyl)purine"

The synthesis of an isotopically labeled version of the compound is the first critical step. This can be achieved through chemical or enzymatic routes.

Chemical Synthesis: This approach involves starting with commercially available labeled precursors. For example, to label the purine ring, one could start with a ¹³C- or ¹⁵N-labeled purine precursor. nih.govnih.gov The methyl group at the 6-position could be introduced using a ¹³C-labeled methylating agent. nih.govrsc.org The xylose moiety can be labeled by starting with an appropriately labeled xylose derivative. The coupling of the labeled purine and sugar moieties would then yield the final isotopically labeled product. google.comgoogle.com

Enzymatic Synthesis: Enzymatic methods, such as transglycosylation reactions catalyzed by purine nucleoside phosphorylase (PNP), can also be employed to synthesize labeled nucleosides. nih.gov This can be a highly stereospecific method.

Tritium (B154650) Labeling: For radioisotope labeling, tritium (³H) is commonly used. lbl.gov Tritiation can be achieved through various methods, including catalytic exchange with tritium gas or reduction of a suitable precursor with a tritiated reducing agent like sodium borotritide. mpg.demdpi.comnih.govresearchgate.net

Metabolic Tracing using Mass Spectrometry and NMR

Once the isotopically labeled compound is introduced into a biological system (e.g., cell culture), its metabolic transformation can be traced. The mass difference introduced by the isotopic label allows for the detection and quantification of the compound and its metabolites using mass spectrometry (LC-MS). copernicus.orgcopernicus.org By analyzing the mass shifts in downstream metabolites, the metabolic pathways involving the compound can be elucidated. NMR spectroscopy can also be used to detect the incorporation of stable isotopes, providing detailed structural information about the metabolites.

Table 4: Strategies for Isotopic Labeling and Metabolic Tracing

IsotopeLabeling ApproachAnalytical TechniqueApplication
¹³C Chemical synthesis from ¹³C-precursors (e.g., ¹³C-glucose, ¹³C-methyl iodide) nih.govnih.govMass Spectrometry, NMR Spectroscopy copernicus.orgcopernicus.orgTracing the carbon skeleton through metabolic pathways.
¹⁵N Chemical or enzymatic synthesis from ¹⁵N-precursors (e.g., ¹⁵N-ammonium chloride) nih.govMass Spectrometry, NMR SpectroscopyFollowing the fate of the nitrogen atoms in the purine ring.
³H Catalytic exchange with ³H gas or reduction with a tritiated reagent mpg.demdpi.comLiquid Scintillation Counting, AutoradiographyQuantifying distribution and metabolism in biological systems.

Applications in Basic Biological Research and As Molecular Probes

Use as Biochemical Tools to Probe Enzyme Mechanisms

There is currently no specific information available in the scientific literature detailing the use of 6-Methyl-9-(β-D-xylofuranosyl)purine as a biochemical tool to probe enzyme mechanisms. Research on related 6-methylpurine (B14201) nucleosides has explored their interactions with enzymes such as adenosine (B11128) deaminase and purine (B94841) nucleoside phosphorylase. However, the unique stereochemistry of the xylofuranosyl sugar moiety would likely alter its interaction with enzyme active sites compared to its ribofuranosyl counterpart. Without dedicated enzymatic assays and kinetic studies, its potential as an inhibitor, substrate, or transition-state analog for specific enzymes remains speculative.

Application in Studying Nucleic Acid Metabolism Pathways

The role of 6-Methyl-9-(β-D-xylofuranosyl)purine in the study of nucleic acid metabolism pathways has not been documented. Purine analogs are often used to investigate the biosynthesis and catabolism of nucleotides and nucleic acids. They can act as competitive inhibitors or alternative substrates for enzymes involved in these pathways. The metabolic fate of 6-Methyl-9-(β-D-xylofuranosyl)purine, including its potential for phosphorylation by cellular kinases and subsequent incorporation into nucleic acids, is a critical area that awaits investigation.

Development as Chemical Probes for Receptor Characterization

There is no available research on the development of 6-Methyl-9-(β-D-xylofuranosyl)purine as a chemical probe for receptor characterization. Purine nucleosides are known to interact with various purinergic receptors. The affinity and selectivity of this specific xylofuranosyl analog for different receptor subtypes would need to be determined through binding assays and functional studies to establish its utility as a molecular probe.

Utility in Understanding Cellular Signaling and Regulatory Networks (mechanistic, not therapeutic)

The utility of 6-Methyl-9-(β-D-xylofuranosyl)purine in understanding cellular signaling and regulatory networks from a mechanistic perspective is not described in the current body of scientific literature. While other purine derivatives can influence signaling pathways by mimicking endogenous ligands or disrupting metabolic processes, the specific effects of this compound on cellular signaling cascades are unknown.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Complex Analogs

The synthesis of nucleoside analogs is a field of continuous innovation, driven by the need for more efficient and versatile methods to create structurally diverse molecules. For 6-Methyl-9-(β-D-xylofuranosyl)purine and its derivatives, future research will likely focus on developing novel synthetic pathways to access complex analogs with enhanced biological properties.

Historically, the synthesis of xylofuranosyl nucleosides has involved methods such as the glycosylation of purine (B94841) and pyrimidine (B1678525) aglycons with appropriately protected xylofuranose (B8766934) derivatives. nih.gov For instance, the β-anomers of xylofuranosyl nucleosides have been prepared by glycosylating the aglycons with peracylated 1-O-acetyl-α-D-xylofuranoses. nih.gov More recent approaches have focused on creating specific analogs, such as those with modifications at the 5'-position or the sugar ring itself.

Future synthetic endeavors will likely move beyond these established methods to explore more sophisticated strategies. This could include:

Stereoselective Glycosylation: Developing new catalysts and reaction conditions to ensure high stereoselectivity, which is crucial for biological activity.

Late-Stage Functionalization: Creating methods to introduce chemical diversity into the purine or sugar moiety at a late stage of the synthesis, allowing for the rapid generation of a library of analogs for biological screening.

Enzymatic Synthesis: Harnessing enzymes to catalyze key steps in the synthetic pathway, which can offer high selectivity and milder reaction conditions. nih.gov

Convergent Synthesis: Designing synthetic routes where the purine base and the xylofuranosyl moiety are synthesized separately and then coupled, allowing for greater flexibility in analog design.

A significant area of exploration will be the synthesis of complex analogs with modifications designed to improve their pharmacokinetic properties or to target specific enzymes or receptors. For example, the introduction of phosphonate (B1237965) groups or other isosteres of the phosphate (B84403) group could lead to analogs with altered metabolic stability and cell permeability. nih.gov Similarly, the synthesis of "double-barreled" masked precursors, where the nucleoside is designed to release two different active species, represents a promising avenue for creating more potent and selective drugs. nih.gov

Deeper Elucidation of Biochemical Mechanisms at the Atomic Level

A fundamental aspect of developing any new therapeutic agent is a thorough understanding of its mechanism of action. For 6-Methyl-9-(β-D-xylofuranosyl)purine, a deep elucidation of its biochemical mechanisms at the atomic level will be crucial for its future development. While it is broadly understood that purine nucleoside analogs can exert their effects by inhibiting DNA synthesis and inducing apoptosis, the specific interactions that govern these processes for this particular compound are yet to be fully characterized. medchemexpress.com

Future research in this area should aim to:

Identify and Characterize Molecular Targets: Determine the specific enzymes, receptors, or other proteins that interact with 6-Methyl-9-(β-D-xylofuranosyl)purine. This could include key enzymes in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP), or enzymes involved in DNA and RNA synthesis. nih.gov

Structural Biology Studies: Obtain high-resolution crystal structures of the compound in complex with its biological targets. This will provide a detailed, atomic-level view of the binding interactions and reveal the structural basis for its activity.

Kinetic and Thermodynamic Analysis: Perform detailed kinetic and thermodynamic studies to characterize the binding affinity and kinetics of the compound with its targets. This information is essential for understanding the potency and duration of its biological effects.

Mechanism of Resistance: Investigate the potential mechanisms by which cells might develop resistance to the compound. This could involve mutations in the target protein, altered drug metabolism, or changes in drug efflux.

Understanding the precise biochemical mechanism of 6-Methyl-9-(β-D-xylofuranosyl)purine will not only facilitate its optimization as a potential therapeutic agent but also provide valuable insights into the fundamental biological processes it modulates.

Integration of Advanced Computational and Experimental Approaches

The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery. researchgate.net For 6-Methyl-9-(β-D-xylofuranosyl)purine, a synergistic approach combining computational modeling with experimental validation will be key to accelerating its development.

Future research should leverage a variety of computational techniques, including:

Molecular Docking: To predict the binding mode of the compound with its potential biological targets and to guide the design of new analogs with improved binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex and to understand the role of conformational changes in its biological activity.

Quantum Mechanics (QM) Calculations: To accurately model the electronic properties of the compound and its interactions with the target, providing a deeper understanding of the binding forces.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop predictive models that correlate the structural features of a series of analogs with their biological activity, enabling the rational design of more potent compounds. nih.gov

These computational predictions must be rigorously tested through experimental validation. This iterative cycle of computational design and experimental testing will allow for a more efficient exploration of the chemical space and a more rapid optimization of the compound's properties. The integration of these approaches can lead to the development of more accurate predictive models and a deeper understanding of the structure-activity relationships for this class of compounds. nih.govnih.gov

Discovery of New Biological Targets and Pathways Influenced by Xylofuranosyl Purines

While the initial focus for purine nucleoside analogs is often on their potential as anticancer and antiviral agents, they may have a much broader range of biological activities. A key area for future research will be the discovery of new biological targets and pathways that are influenced by 6-Methyl-9-(β-D-xylofuranosyl)purine and other xylofuranosyl purines.

This can be achieved through a variety of approaches, including:

Phenotypic Screening: Testing the compound in a wide range of cell-based assays that measure different cellular phenotypes, such as cell proliferation, differentiation, and signaling.

Chemical Proteomics: Using chemical probes based on the compound to identify its direct binding partners in a cellular context.

Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in cells treated with the compound to identify the cellular pathways that are affected.

Systems Biology Approaches: Integrating data from multiple sources to build a comprehensive picture of the compound's effects on the cellular network.

The discovery of new biological targets and pathways could open up new therapeutic applications for this class of compounds. For example, purine analogs have been shown to have effects on the immune system, and it is possible that 6-Methyl-9-(β-D-xylofuranosyl)purine could have immunomodulatory properties. nih.gov The de novo purine nucleotide biosynthesis pathway itself is a complex and highly regulated process, and compounds that perturb this pathway could have far-reaching effects on cellular physiology. frontiersin.org

Development of Highly Selective Probes for Specific Biological Questions

The development of highly selective chemical probes is essential for dissecting complex biological processes. A "functionalized congener" approach, where a chemically reactive group is attached to the core molecule, can be used to create probes for a variety of applications. nih.govnih.gov Future research should focus on the development of highly selective probes based on the 6-Methyl-9-(β-D-xylofuranosyl)purine scaffold to investigate specific biological questions.

These probes could include:

Fluorescent Probes: For visualizing the localization of the compound and its targets within cells and tissues. mskcc.org

Biotinylated Probes: For affinity purification of the compound's binding partners, which can then be identified by mass spectrometry.

Photoaffinity Probes: For covalently labeling the compound's targets upon photoactivation, allowing for their unambiguous identification.

Radiolabeled Probes: For use in positron emission tomography (PET) imaging to non-invasively monitor the distribution and target engagement of the compound in living organisms.

The development of such probes would be invaluable for validating the compound's targets, elucidating its mechanism of action, and exploring its potential as a diagnostic tool. researchgate.net The insights gained from these studies would not only advance our understanding of the biology of 6-Methyl-9-(β-D-xylofuranosyl)purine but also provide a powerful set of tools for the broader scientific community.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.